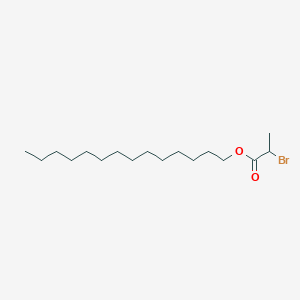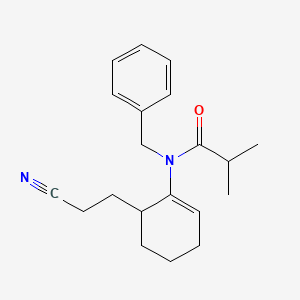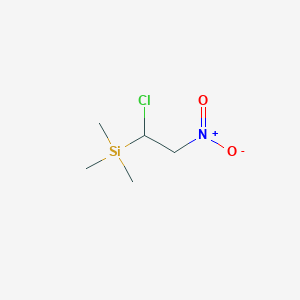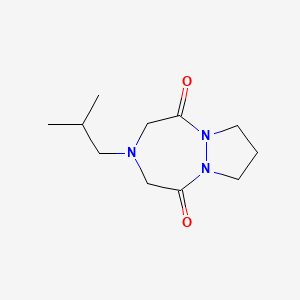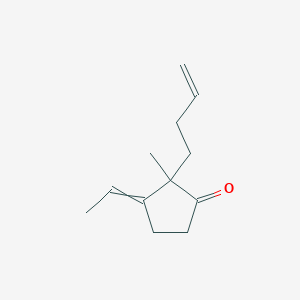![molecular formula C10H14O B14404232 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84398-00-5](/img/structure/B14404232.png)
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylidenebicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a saturated hydrocarbon with a bridged bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde typically involves the reaction of norbornane derivatives. One common method is the reduction of norcamphor, followed by further chemical modifications to introduce the ethylidene and carbaldehyde groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like aqueous silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde involves its reactivity due to the strained bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norcamphor: A ketone derivative of norbornane.
Myrtenal: A bicyclic compound with a similar structure but different functional groups.
Uniqueness
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the ethylidene and carbaldehyde groups, which impart distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Properties
CAS No. |
84398-00-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-8-3-7-4-9(6-11)10(8)5-7/h2,6-7,9-10H,3-5H2,1H3 |
InChI Key |
HPSCTBUQURHADW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CC(C1C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


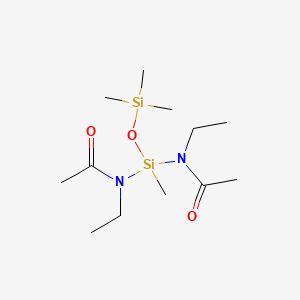
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

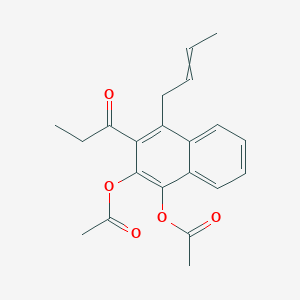

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)

![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
